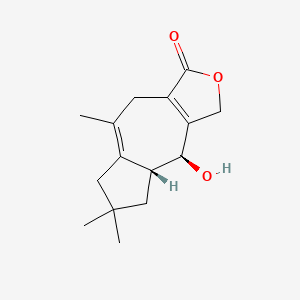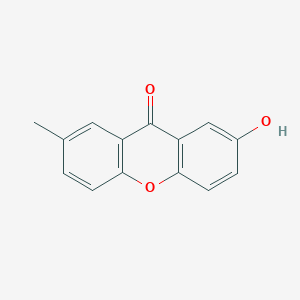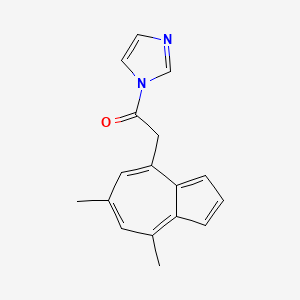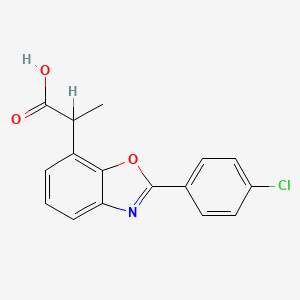
N-(Pyridin-3-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Pyridin-3-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a complex organic compound that features a pyridine ring and a benzamide moiety, both of which are substituted with trifluoroethoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-3-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps, starting with the preparation of the pyridine and benzamide precursors. One common method involves the reaction of 3-aminopyridine with 2,5-dihydroxybenzoic acid, followed by the introduction of trifluoroethoxy groups through nucleophilic substitution reactions. The final step involves the formation of the amide bond under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient heat and mass transfer, as well as the recycling of solvents and reagents.
化学反应分析
Types of Reactions
N-(Pyridin-3-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoroethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring would yield N-oxides, while reduction of a nitro group would yield an amine.
科学研究应用
N-(Pyridin-3-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用机制
The mechanism of action of N-(Pyridin-3-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
- N-(Pyridin-3-yl)-2,5-dimethoxybenzamide
- N-(Pyridin-3-yl)-2,5-dichlorobenzamide
- N-(Pyridin-3-yl)-2,5-difluorobenzamide
Uniqueness
N-(Pyridin-3-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of trifluoroethoxy groups, which can significantly alter its chemical and physical properties compared to similar compounds. These groups can enhance the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it a valuable compound for various applications.
属性
CAS 编号 |
57415-38-0 |
|---|---|
分子式 |
C16H12F6N2O3 |
分子量 |
394.27 g/mol |
IUPAC 名称 |
N-pyridin-3-yl-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
InChI |
InChI=1S/C16H12F6N2O3/c17-15(18,19)8-26-11-3-4-13(27-9-16(20,21)22)12(6-11)14(25)24-10-2-1-5-23-7-10/h1-7H,8-9H2,(H,24,25) |
InChI 键 |
ZYZPDUJPBRLOAB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14614841.png)
![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde](/img/structure/B14614844.png)



![[6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B14614859.png)

![2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14614874.png)
![1-Methyl-2,4-dihydropyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614876.png)

![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)

![N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine](/img/structure/B14614893.png)
